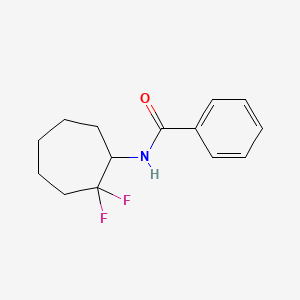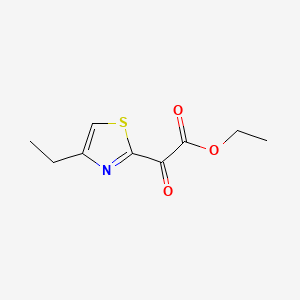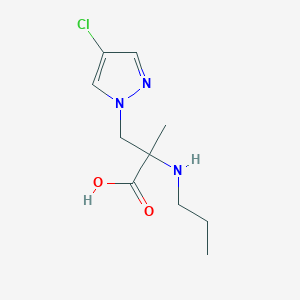
3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid is a synthetic organic compound with a molecular formula of C10H16ClN3O2. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom, a methyl group, and a propylamino group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is alkylated with a suitable alkyl halide to introduce the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学研究应用
3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may bind to and inhibit the activity of certain kinases, leading to the modulation of signaling pathways that regulate cell growth and proliferation.
相似化合物的比较
Similar Compounds
- 3-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid
- 3-(4-Fluoro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid
- 3-(4-Methyl-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid
Uniqueness
3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid is unique due to the presence of the chlorine atom on the pyrazole ring, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in research and development.
属性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC 名称 |
3-(4-chloropyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-4-12-10(2,9(15)16)7-14-6-8(11)5-13-14/h5-6,12H,3-4,7H2,1-2H3,(H,15,16) |
InChI 键 |
XZNLIDUVKXVZRT-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(C)(CN1C=C(C=N1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)
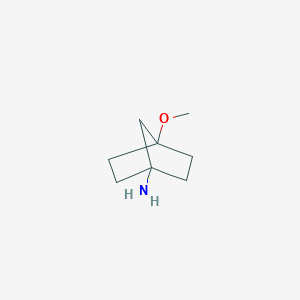
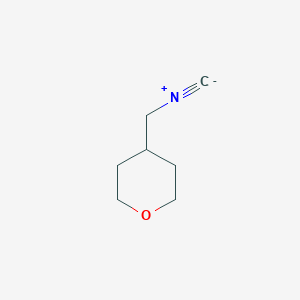
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)





